3,3-Difluoro-2-methylpiperidine
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry Scaffolds
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond contribute to its unique effects. In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity to target proteins, modulate lipophilicity and pKa, and influence molecular conformation. These modifications can lead to drugs with improved pharmacokinetic profiles and enhanced efficacy. The presence of fluorine can block sites of metabolism, leading to a longer half-life of a drug in the body. Furthermore, the strategic placement of fluorine can introduce favorable interactions with biological targets, thereby increasing the potency of a therapeutic agent.
Overview of Piperidine (B6355638) Derivatives as Core Heterocyclic Systems
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Piperidine derivatives are found in a wide range of therapeutic classes, including antipsychotics, opioids, antihistamines, and anticancer agents. The nitrogen atom of the piperidine ring can act as a basic center, allowing for salt formation and modulation of physicochemical properties such as solubility. The carbon backbone of the ring provides a three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements, which is crucial for selective binding to biological targets.
Specific Research Context of 3,3-Difluoro-2-methylpiperidine within Fluorinated Heterocycles
Within the extensive family of fluorinated heterocycles, this compound has emerged as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its structure combines the key features of the piperidine scaffold with the unique properties imparted by the gem-difluoro group at the 3-position and a methyl group at the 2-position. The hydrochloride salt of this compound is identified by the CAS number 1889271-33-3 and has the molecular formula C₆H₁₂ClF₂N. Current time information in Bangalore, IN.
The strategic placement of the gem-difluoro group at the C-3 position is of particular interest. This modification can influence the conformational preference of the piperidine ring and create unique electronic environments that can be exploited in the design of novel bioactive compounds. Research into 3,3-difluoro-piperidine derivatives has highlighted their potential as antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, suggesting possible applications in the treatment of neurological and psychiatric disorders.
One notable example of the utility of this scaffold is in the development of apelin receptor agonists. A study demonstrated that the incorporation of the this compound moiety into an apelin receptor agonist led to a significant enhancement in both potency and selectivity, underscoring the potential of this building block in generating novel and improved therapeutic agents. Current time information in Bangalore, IN.
Table 1: Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 1889271-33-3 |
| Molecular Formula | C₆H₁₂ClF₂N |
| Molecular Weight | 171.6 g/mol |
This table summarizes the basic properties of the hydrochloride salt of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
3,3-difluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-6(7,8)3-2-4-9-5/h5,9H,2-4H2,1H3 |
InChI Key |
UYKKHELPZYJFOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)(F)F |
Origin of Product |
United States |
Conformational Analysis and Stereochemistry of 3,3 Difluoro 2 Methylpiperidine Systems
Experimental Elucidation of Conformations
The determination of the preferred conformations of 3,3-difluoro-2-methylpiperidine in solution relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Various NMR techniques provide detailed insights into the molecule's geometry and dynamics.
NMR spectroscopy is a powerful tool for conformational analysis, with several specific techniques being particularly informative for fluorinated piperidines.
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. The chemical shifts of the two fluorine atoms in a this compound system can provide initial clues about their orientation. In a chair conformation, the axial and equatorial fluorine atoms will experience different magnetic environments, leading to distinct signals in the ¹⁹F NMR spectrum. The relative integration of these signals can offer a quantitative measure of the conformational equilibrium if the exchange between conformers is slow on the NMR timescale.
Three-bond scalar couplings between fluorine and hydrogen atoms (³J(¹⁹F,¹H)) are particularly valuable for determining the dihedral angle between these nuclei, and thus the conformation of the piperidine (B6355638) ring. The magnitude of the coupling constant is dependent on the Karplus relationship, which correlates the coupling constant to the dihedral angle. For instance, a large ³J(¹⁹F,¹H) coupling constant is typically observed for an anti-periplanar arrangement (dihedral angle of ~180°), which would be expected between an axial fluorine and an axial proton. Conversely, a smaller coupling constant would be expected for a gauche relationship (dihedral angle of ~60°). The analysis of these coupling constants in fluorinated piperidine derivatives has been instrumental in determining the relative orientation of the fluorine atoms, often revealing a strong preference for either axial or equatorial positions.
Table 1: Representative ³J(¹⁹F,¹H) Coupling Constants and Inferred Dihedral Angles in Fluorinated Piperidines
| Coupling Nuclei | Dihedral Angle (°) | Typical Coupling Constant (Hz) | Inferred Conformation |
| Faxial - Haxial | ~180 | Large | Anti-periplanar |
| Faxial - Hequatorial | ~60 | Small | Gauche |
| Fequatorial - Haxial | ~60 | Small | Gauche |
| Fequatorial - Hequatorial | ~60 | Small | Gauche |
Note: The exact values can vary depending on the specific substitution pattern and solvent.
Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and 1D HetNOE (Heteronuclear Overhauser Effect), are crucial for determining spatial proximities between atoms. In the context of this compound, a NOESY experiment can reveal through-space interactions between the methyl group protons and protons on the piperidine ring. For example, the observation of a NOE between the methyl protons and an axial proton at C5 would suggest a specific stereochemical arrangement.
HetNOE experiments, which measure the NOE between a proton and a heteronucleus like ¹⁹F, can also be informative. A HetNOE between a fluorine atom and a nearby proton would provide direct evidence of their spatial proximity, helping to solidify the conformational assignment.
Studying the NMR spectra of this compound at different temperatures can provide valuable information about the thermodynamics of the conformational equilibrium. As the temperature changes, the populations of the different conformers will shift, leading to changes in the observed chemical shifts and coupling constants. By analyzing these changes, it is possible to determine thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers. In cases where the conformational exchange is fast at room temperature, lowering the temperature can "freeze out" the individual conformers, allowing for their direct observation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Studies on Conformational Preferences
In conjunction with experimental data, computational methods are essential for a comprehensive understanding of the conformational landscape of this compound. Density Functional Theory (DFT) calculations are commonly used to model the potential energy surface of the molecule and identify the stable conformers. These calculations can predict the relative energies of different chair and boat conformations, as well as the transition states connecting them.
Computational models can also help to rationalize the observed conformational preferences by dissecting the contributing factors, such as steric interactions, hyperconjugation, and electrostatic interactions (e.g., charge-dipole interactions). For fluorinated piperidines, it has been shown that hyperconjugative interactions and electrostatic forces can play a significant role in stabilizing conformations that might be disfavored based on sterics alone. The interplay of these forces, along with the influence of the solvent, ultimately dictates the preferred conformation of the molecule.
Table 2: Illustrative Computational Data for Conformational Analysis of a Fluorinated Piperidine Derivative
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated | Key Dihedral Angles (°) |
| Axial-F | 0.00 | 0.00 | F-C-C-N: ~60 |
| Equatorial-F | +1.5 | +0.8 | F-C-C-N: ~180 |
Note: This is hypothetical data to illustrate the output of computational studies. The actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govnanobioletters.com In the context of fluorinated piperidines, DFT calculations are essential for determining the stable conformations and the energy differences between them. researchgate.netnih.gov Researchers employ various functionals and basis sets, such as M06-2X/def2-QZVPP and B3LYP/6-311G(d,p), to perform these calculations. researchgate.netnih.gov
For a molecule like this compound, DFT would be used to optimize the geometries of possible chair conformers. These conformers would differ in the axial or equatorial positioning of the methyl group and the orientation of the difluoromethylene group relative to the rest of the ring. The calculations provide insights into bond lengths, bond angles, and dihedral angles for each optimized structure, revealing the most stable three-dimensional arrangement of the atoms. nanobioletters.com These theoretical analyses are often performed in conjunction with experimental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to validate the computational findings. researchgate.netnih.gov
Role of Polarizable Continuum Models (PCM)
While gas-phase DFT calculations are fundamental, the behavior of molecules in solution is often more relevant, particularly in biological and chemical applications. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that accounts for the effects of a solvent without explicitly modeling individual solvent molecules. wikipedia.orgohio-state.edu This approach treats the solvent as a structureless, polarizable continuum, which significantly reduces the computational cost of the calculations. wikipedia.orgnih.gov
In the study of fluorinated piperidines, PCM is applied alongside DFT to predict how a solvent influences conformational equilibria. researchgate.netwikipedia.org The model calculates the electrostatic interactions between the solute molecule and the surrounding dielectric medium. wikipedia.org This is particularly important for fluorinated piperidines, where polar C-F bonds and charged groups (like a protonated nitrogen) interact strongly with the solvent. researchgate.netnih.gov By performing calculations in different solvents (e.g., chloroform (B151607), water), researchers can understand the role of solvent polarity in stabilizing specific conformers. researchgate.net
Prediction of Free Enthalpy Differences (ΔG) between Conformers
A key outcome of combining DFT calculations with PCM is the prediction of the relative free enthalpy (Gibbs free energy, ΔG) between different conformers. researchgate.net The free enthalpy difference determines the position of the conformational equilibrium; a negative ΔG indicates that the product conformer is more stable. For fluorinated piperidines, this analysis is crucial for predicting whether the fluorine substituent prefers an axial or equatorial position. d-nb.inforesearchgate.net
Computational studies on related compounds, such as 3-fluoropiperidine (B1141850) and its derivatives, have successfully predicted the preference for the axial fluorine conformer in both the gas phase and in solution. researchgate.net These predictions are generally in good agreement with experimental observations from NMR spectroscopy. researchgate.netnih.gov For instance, calculations for various 3-fluoropiperidine analogues show a strong energetic preference for the conformer where the fluorine atom is in the axial position. researchgate.netresearchgate.net
Table 1: Calculated Free Enthalpy Differences (ΔG) for the Equatorial to Axial Conformer Transition in 3-Fluoropiperidine Analogues All values are given in kcal/mol. A negative value indicates a preference for the axial conformer. Data sourced from computational studies. researchgate.net
| Compound | Solvent | ΔG (Solvent) | ΔG (Gas Phase) | Experimental Observation |
| TFA-analogue (1A) | Chloroform | -2.1 | -1.1 | Axial |
| HCl-analogue (1B) | Water | -4.8 | -1.8 | Axial |
| NH-analogue (1C) | Water | -2.6 | -0.1 | Axial |
Origins of Stereochemical Control and Conformational Bias
The conformational preferences in fluorinated piperidines are not governed by simple steric hindrance alone. Instead, subtle electronic interactions often dictate the most stable arrangement, leading to counterintuitive results where a sterically bulky fluorine atom occupies the more crowded axial position. researchgate.netresearchgate.net
"Axial-F Preference" in Fluorinated Piperidines
A well-documented phenomenon in the stereochemistry of fluorinated six-membered rings is the "axial-F preference." d-nb.inforesearchgate.net Conventionally, substituents on a cyclohexane (B81311) or piperidine ring are expected to favor the equatorial position to minimize 1,3-diaxial steric strain. However, in many fluorinated piperidines, particularly when the nitrogen atom is protonated or part of a salt, the conformer with an axial fluorine atom is significantly more stable. researchgate.netnih.gov
This preference has been confirmed through both extensive NMR studies and computational analysis on a variety of fluorinated piperidines, including 3-fluoropiperidine and 3,5-difluoropiperidine (B12995073) systems. researchgate.netnih.gov The stability of the axial conformer is so pronounced that even in the presence of other substituents, the fluorine atom often retains its axial orientation. nih.gov This effect is a cornerstone of stereochemical control in these systems, allowing for the design of conformationally rigid molecular scaffolds. nih.gov
Influence of Electronic Interactions
The driving force behind the axial-F preference is primarily electronic in nature. While multiple interactions, including hyperconjugation, are at play, the most significant contributor in protonated species is the electrostatic interaction between the carbon-fluorine bond and the charged nitrogen center. researchgate.netnih.govresearchgate.net
The primary origin of the pronounced axial-F preference in protonated fluorinated piperidines is a stabilizing charge-dipole interaction. researchgate.netnih.gov In the chair conformation, an axial C-F bond places the electronegative fluorine atom in close proximity to the positively charged ammonium (B1175870) group (HN⁺) of the piperidinium (B107235) ring. nih.govresearchgate.net
This arrangement creates a favorable electrostatic interaction between the partial negative charge on the fluorine atom and the formal positive charge on the nitrogen. researchgate.netresearchgate.net This C-F···HN⁺ interaction can be powerful, often overriding the steric repulsion that would otherwise disfavor the axial position. acs.org Computational models show that this interaction is a dominant force, particularly in the gas phase. researchgate.net While the effect is somewhat attenuated in polar solvents that can themselves interact with the charged center, it often remains strong enough to dictate the conformational equilibrium. researchgate.netresearchgate.net
Hyperconjugation Effects
Hyperconjugation, the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital, plays a significant role in the conformational stability of fluorinated piperidines. d-nb.inforesearchgate.netnih.govresearchgate.net This interaction, often described as σ-π or σ-σ* overlap, can significantly influence the preferred geometry of the molecule. wikipedia.org
In the context of this compound, hyperconjugative interactions between the C-H or C-C sigma (σ) bonds and the antibonding sigma (σ) orbitals of the C-F bonds are of particular importance. researchgate.netresearchgate.net This donation of electron density into the σ C-F orbitals can lead to a stabilization of specific conformers. For instance, in many fluorinated piperidine derivatives, hyperconjugation contributes to the preference for an axial orientation of the fluorine atom. researchgate.netnih.gov This is because the anti-periplanar arrangement of a C-H or C-C bond to the C-F bond allows for maximal orbital overlap and, consequently, a more significant stabilizing effect. wikipedia.org
Dipole Minimization
The interplay between dipole minimization and other stabilizing forces, such as hyperconjugation and steric effects, is complex and determines the final conformational equilibrium. d-nb.inforesearchgate.netnih.gov
Impact of Steric Repulsion
Steric repulsion, arising from the spatial interaction between atoms or groups of atoms that are not directly bonded, is a fundamental factor in determining molecular conformation. u-tokyo.ac.jp In the case of this compound, steric hindrance between the substituents on the piperidine ring significantly influences its three-dimensional arrangement. d-nb.infonih.gov
The methyl group at the C2 position and the two fluorine atoms at the C3 position introduce considerable steric bulk. The chair conformation of the piperidine ring can exist in two forms, with substituents in either axial or equatorial positions. The relative stability of these conformers is heavily dependent on the minimization of steric strain. nih.gov
Generally, bulky substituents prefer to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions. nih.gov In the context of this compound, the conformational analysis must consider the steric interactions between the methyl group, the fluorine atoms, and the axial hydrogens on the ring. For example, in cis-3-fluoro-4-methylpiperidine, the steric influence of the methyl group plays a major role in promoting the axial preference of the fluorine atom. nih.gov This indicates that the steric demands of the methyl group can override other electronic effects in certain situations.
Computational and experimental studies on related substituted piperidines have shown that the interplay of steric repulsion with electronic effects like hyperconjugation and dipole-dipole interactions ultimately dictates the preferred conformation. d-nb.inforesearchgate.netnih.gov
Effects of Protecting Groups on Conformation
The nature of the protecting group on the piperidine nitrogen atom can have a profound impact on the conformational equilibrium of the ring system. researchgate.netnih.gov Protecting groups are frequently employed in synthesis to temporarily block the reactivity of the amine functionality. organic-chemistry.orgub.edu However, their size and electronic properties can significantly alter the steric and electronic environment of the piperidine ring, thereby influencing its conformation. uchicago.eduorganic-synthesis.com
Different protecting groups, such as trifluoroacetyl (TFA), tert-butoxycarbonyl (Boc), and pivaloyl (Piv), introduce varying degrees of steric bulk and electronic effects. researchgate.netnih.govorganic-chemistry.org For instance, a bulky protecting group can create new steric interactions that shift the conformational equilibrium towards a state that minimizes this strain.
A systematic study on diversely substituted and protected fluorinated piperidines revealed that the choice of protecting group can dramatically influence the conformational preference. researchgate.netnih.gov For example, in the case of 3,5-difluoropiperidine, switching from a TFA group to a pivaloyl (Piv) or Boc group, in conjunction with a change in solvent polarity, can invert the conformational preference of the fluorine atoms from axial to equatorial. nih.gov
Table 1: Conformational Preferences of N-Protected 3,5-Difluoropiperidine Derivatives in Different Solvents
| Protecting Group | Solvent | Observed Conformation of Fluorine |
| Pivaloyl (Piv) | Chloroform | Equatorial |
| Pivaloyl (Piv) | DMSO | Axial |
| tert-Butoxycarbonyl (Boc) | Chloroform | Equatorial |
| tert-Butoxycarbonyl (Boc) | DMSO | Axial |
Source: Adapted from computational and experimental data. nih.gov
This table illustrates how both the protecting group and the solvent environment work in concert to determine the final conformational outcome.
Solvent Polarity Effects on Conformational Stability
This effect has been demonstrated in studies of various fluorinated piperidines. For instance, the conformational behavior of certain N-protected 3,5-difluoropiperidines can be inverted by changing the solvent from a less polar one like chloroform to a more polar one like dimethyl sulfoxide (B87167) (DMSO). d-nb.infonih.gov In chloroform, the conformer with the fluorine atoms in the equatorial position is favored, while in DMSO, the axial conformer becomes dominant. nih.gov This shift is attributed to the greater stabilization of the more polar axial conformer by the highly polar DMSO solvent.
Computational studies using polarizable continuum models (PCM) have successfully predicted these solvent-dependent conformational changes, further underscoring the importance of considering the solvent environment in conformational analysis. researchgate.netnih.gov
Table 2: Effect of Solvent Polarity on the Conformational Preference of Fluorine in a 3,5-Difluoropiperidine Derivative
| Solvent | Dielectric Constant (ε) | Preferred Fluorine Conformation |
| Chloroform | 4.81 | Equatorial |
| DMSO | 46.7 | Axial |
Source: Adapted from experimental data. d-nb.infonih.gov
These findings highlight that solvent polarity is a critical parameter that can be used to tune the conformational landscape of fluorinated piperidines. d-nb.info
Diastereomeric and Enantiomeric Excess Determination
The synthesis of this compound can result in a mixture of stereoisomers, specifically diastereomers and enantiomers. The determination of the diastereomeric excess (de) and enantiomeric excess (ee) is crucial for characterizing the stereochemical outcome of a reaction. nih.govrsc.org
Various analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful methods for separating and quantifying enantiomers, thereby allowing for the determination of the ee. Similarly, the separation of diastereomers can often be achieved using standard chromatographic techniques.
Nuclear magnetic resonance (NMR) spectroscopy is another invaluable tool for determining diastereomeric excess. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in their NMR spectra, enabling their differentiation and quantification. For fluorinated compounds like this compound, ¹⁹F NMR can be particularly informative. researchgate.netnih.gov
For the determination of enantiomeric excess, NMR spectroscopy can be used in conjunction with chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit different NMR spectra.
More advanced techniques, such as circular dichroism (CD) spectroscopy, can also be employed, particularly when coupled with multivariate regression models, to determine both the ee and de of stereoisomer mixtures. nih.govrsc.org
Advanced Derivatization and Functionalization Strategies for 3,3 Difluoro 2 Methylpiperidine
N-Functionalization of the Piperidine (B6355638) Ring
The secondary amine of the piperidine ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can influence the molecule's biological activity, solubility, and pharmacokinetic profile. Standard N-alkylation and N-acylation reactions are commonly employed for this purpose.
N-Alkylation typically involves the reaction of the piperidine with an alkyl halide. To prevent the formation of a quaternary ammonium (B1175870) salt from over-alkylation, the reaction is often carried out with the piperidine in excess or by the slow addition of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction by deprotonating the secondary amine, thereby increasing its nucleophilicity. researchgate.net Another approach involves the use of a non-nucleophilic base like N,N-diisopropylethylamine to neutralize the acid formed during the reaction. researchgate.net
N-Acylation is another fundamental transformation, readily achieved by treating the piperidine with an acyl chloride or anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the resulting acid. This reaction provides stable amide derivatives.
A crucial aspect of N-functionalization is the use of protecting groups . Groups like tert-butyloxycarbonyl (Boc) or p-bromophenylsulfonyl (Bs) are often installed on the nitrogen atom. nih.gov This not only masks the reactivity of the amine during subsequent reactions but can also play a critical role in directing the regioselectivity of further functionalizations on the piperidine core. nih.gov
Table 1: General Conditions for N-Functionalization of Piperidines
| Transformation | Reagents | Base | Solvent | Key Considerations |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, NaH, or N,N-diisopropylethylamine | DMF, Acetonitrile (B52724) | Slow addition of alkyl halide can prevent quaternization. researchgate.net |
| N-Acylation | Acyl chloride (RCOCl), Acyl anhydride ((RCO)₂O) | Triethylamine, Pyridine | Dichloromethane, THF | Straightforward and generally high-yielding. |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine, DMAP (cat.) | Dichloromethane, THF | Boc group can direct lithiation and influence reaction stereochemistry. nih.gov |
Modification at Fluorine-Bearing Positions (C3) and Methyl-Bearing Position (C2)
Direct functionalization of the carbon atoms bearing the fluorine and methyl groups presents significant synthetic hurdles.
Modification at C3: The C3 position, bearing two electron-withdrawing fluorine atoms, is electronically deactivated towards electrophilic attack and sterically hindered. Direct C-H functionalization at this position is generally considered non-viable. nih.gov Furthermore, attempts to introduce functionality at positions adjacent to the gem-difluoro group can be challenging. For instance, efforts to synthesize N-tert-butyloxycarbonyl-3,3-difluoro-4-carbonyl-5-methylpiperidine from a related precursor were reported to be unsuccessful, a difficulty attributed to the influence of the fluorine substitution on the piperidine ring's reactivity. google.com
Modification at C2: In contrast to C3, the C-H bond at the C2 position is electronically activated by the adjacent nitrogen atom, making it a preferred site for functionalization through processes like C-H insertion reactions. nih.gov However, the presence of the methyl group at this position introduces steric bulk that must be considered.
One potential strategy for elaborating the C2-methyl group involves the generation of a C,N-dianion. A method developed for 2-methylindole, which involves treatment with a specific combination of butyllithium (B86547) and potassium tert-butoxide, allows for the regiospecific functionalization of the 2-methyl group. rsc.org A similar approach could potentially be adapted for 3,3-difluoro-2-methylpiperidine, enabling the introduction of various electrophiles onto the methyl substituent. Another approach involves the formation of an N-formyliminium ion, which can then react with carbon nucleophiles at the C2 position, as demonstrated in the synthesis of 2-substituted piperidines. nih.gov
Synthesis of Bicyclic and Spirocyclic Derivatives Containing the Difluoropiperidine Moiety
The construction of bicyclic and spirocyclic systems incorporating the this compound motif is a sophisticated strategy for creating conformationally rigid structures with well-defined three-dimensional geometries, a desirable trait for pharmacological probes. whiterose.ac.uk General synthetic strategies for spiropiperidines typically fall into two categories: formation of the second ring onto a pre-existing piperidine, or construction of the piperidine ring onto a pre-existing cyclic system. whiterose.ac.uk
For creating a spirocycle at the C2 position (a 2-spiropiperidine), the most common approach involves forming the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. whiterose.ac.uk Methodologies such as 1,3-dipolar cycloadditions are often employed. whiterose.ac.uk Another powerful method for constructing spirocyclic ethers is the Prins cyclization, which involves the reaction of a ketone with a homoallylic alcohol under acidic conditions. nih.gov While specific examples involving the this compound core are not prevalent in the literature, these general strategies provide a blueprint for potential synthetic routes. For example, a [3+2] cycloaddition/ring contraction sequence has been used to create trifluoromethyl-containing spirooxindoles, demonstrating the feasibility of cycloaddition strategies with fluorinated components. nih.gov
Table 2: Potential Strategies for Spirocycle Formation
| Strategy | Description | Potential Application | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a cyclic nitrone (derived from the piperidine) with an alkene, or a cyclic alkene with a nitrone. | Formation of a 2-spiropiperidine fused to a five-membered heterocyclic ring. | whiterose.ac.uk |
| Prins-Type Cyclization | Reaction of a cyclic ketone with a homoallylic alcohol derivative of the piperidine. | Synthesis of spirocyclic ethers fused at C2. | nih.gov |
| Ring-Closing Metathesis (RCM) | Cyclization of a diene precursor where one alkene is attached to the piperidine nitrogen and the other to the C2 position. | Formation of a carbocyclic or heterocyclic ring spiro-fused at C2. | whiterose.ac.uk |
Regioselective Elaboration of the Piperidine Core
Achieving regioselective functionalization at other positions of the this compound core (C4, C5, and C6) is critical for generating diverse molecular libraries. The outcome of such reactions is heavily dependent on the interplay of electronic and steric factors, which can be manipulated through the choice of catalysts and protecting groups on the nitrogen. nih.gov
For piperidine systems in general, rhodium-catalyzed C-H insertion reactions have shown remarkable regiocontrol. nih.gov The electronic preference is typically for the C2 position; however, this can be overridden. For example, using an N-α-oxoarylacetyl-piperidine in combination with a specific rhodium catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ can direct C-H functionalization to the C4 position. nih.gov
Functionalization at the C3 position is electronically disfavored due to the inductive effect of the nitrogen. nih.gov Therefore, indirect methods are often required, such as the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by a reductive ring-opening of the resulting bicyclic intermediate. nih.gov
A patented method demonstrates a direct route for the regioselective elaboration of a closely related scaffold. Starting from a 3,3-difluoro-4-hydroxy-5-ester piperidine derivative, a series of redox reactions can be used to prepare 1-R¹-3,3-difluoro-4-hydroxy or 4-carbonyl-5-methylpiperidine derivatives. google.com This process highlights a synthetic pathway to introduce functionality specifically at the C4 and C5 positions of the difluoropiperidine ring. google.com
Table 3: Catalyst and Protecting Group Influence on Regioselectivity of Piperidine C-H Functionalization
| Target Position | Nitrogen Protecting Group (Pg) | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| C2 | N-Boc or N-Bs | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Carbene C-H Insertion | nih.gov |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Carbene C-H Insertion | nih.gov |
| C3 | N-Boc | (Catalyst-dependent) | Indirect: Cyclopropanation of tetrahydropyridine followed by ring opening | nih.gov |
Role As a Building Block and Scaffold in Chemical Synthesis
Design Principle for Conformationally Rigid Molecular Scaffolds
The introduction of a gem-difluoro group at the 3-position of the piperidine (B6355638) ring significantly influences its conformational preferences. This substitution can enforce a more rigid conformation compared to its non-fluorinated counterpart. The strong gauche effect between the fluorine atoms and the nitrogen lone pair, as well as steric interactions, can favor specific chair conformations. This conformational rigidity is a desirable attribute in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. nih.gov The defined three-dimensional structure of the 3,3-difluoro-2-methylpiperidine scaffold provides a fixed framework for the precise spatial orientation of substituents, which is crucial for optimizing interactions with target proteins. mdpi.com
Incorporation into Complex Molecular Architectures
The this compound moiety has been successfully incorporated into a variety of complex molecular architectures to enhance their pharmacological profiles. Its utility as a building block stems from its chemical stability and the ability to be readily functionalized at the nitrogen atom and other positions on the piperidine ring. Synthetic routes have been developed to access both enantiomers of this scaffold, allowing for stereoselective synthesis of chiral drug candidates. The defined stereochemistry of the scaffold is critical for achieving selective interactions with chiral biological targets. achemblock.com
Influence of Fluorine on Molecular Properties of Derived Compounds
The presence of the gem-difluoro group at the 3-position of the 2-methylpiperidine (B94953) ring profoundly alters the electronic and physical properties of molecules that incorporate this scaffold.
The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density from the piperidine ring. ontosight.ai This inductive effect lowers the pKa of the piperidine nitrogen, making it less basic compared to the non-fluorinated analog. This modulation of basicity can be advantageous in drug design, as it can reduce off-target effects associated with strong basicity and improve oral bioavailability by preventing protonation in the gastrointestinal tract. The altered electronic distribution can also influence the nature of interactions with biological targets. ontosight.ai
Application in Scaffold Hopping and Lead Optimization
Scaffold hopping is a key strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing a central core structure while maintaining the spatial arrangement of key pharmacophoric features. niper.gov.innih.gov The this compound scaffold can serve as a bioisosteric replacement for other cyclic amines or even non-cyclic linkers in a lead optimization campaign. nih.govdtic.mil Its rigid nature and unique electronic properties can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govdtic.mildundee.ac.uk By maintaining the desired vectorality of substituents, this scaffold allows for the exploration of new chemical space while preserving the essential binding interactions.
Generation of Compound Libraries Based on the this compound Core
The this compound scaffold is an attractive core for the generation of compound libraries for high-throughput screening. nih.govyale.edu Its amenability to functionalization allows for the creation of diverse sets of molecules with varying substituents. nih.gov These libraries can be designed to explore a wide range of chemical space and identify hits against various biological targets. chemrxiv.orgchemrxiv.org The use of this conformationally defined scaffold can increase the quality of the library by pre-organizing the molecules for binding, thereby increasing the probability of identifying potent and selective ligands. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylpiperidine | C6H13N | 99.17 nih.gov |
| 1,3-Difluoro-2-methylpropane | C4H8F2 | 94.10 nih.gov |
| This compound | C6H11F2N | 135.15 |
Theoretical and Mechanistic Studies on 3,3 Difluoro 2 Methylpiperidine Transformations
Detailed Reaction Mechanism Elucidation (e.g., Dearomatization-Hydrogenation Process)
The formation of all-cis-(multi)fluorinated piperidines is achieved through a one-pot, two-step dearomatization-hydrogenation (DAH) process. This strategy was developed to overcome the challenges associated with the direct hydrogenation of fluoropyridines, which often leads to catalyst poisoning or hydrodefluorination. smolecule.com
The process begins with the dearomatization of the fluoropyridine substrate. This initial step is critical as it breaks the aromaticity of the pyridine (B92270) ring, making the subsequent hydrogenation more facile. smolecule.com A rhodium-carbene catalyst is employed in this stage, with pinacol (B44631) borane (B79455) (HBpin) serving as the reagent of choice for the dearomatization. smolecule.com The reaction proceeds through the formation of diene intermediates. smolecule.com
A proposed general mechanism for the dearomatization-hydrogenation of a substituted fluoropyridine is outlined below:
| Step | Description | Key Reagents/Intermediates |
| 1. Dearomatization | The aromatic fluoropyridine ring is dearomatized to form diene intermediates. | Rhodium-carbene catalyst, Pinacol borane (HBpin) |
| 2. Hydrogenation | The diene intermediates are fully saturated through hydrogenation. | Molecular hydrogen (H₂) |
| 3. Product Formation | The final all-cis-(multi)fluorinated piperidine (B6355638) is formed with high diastereoselectivity. | all-cis-piperidine |
Computational Modeling of Reaction Pathways and Transition States
While specific computational studies on the formation of 3,3-difluoro-2-methylpiperidine are not extensively available in the reviewed literature, computational modeling, such as Density Functional Theory (DFT) calculations, is a powerful tool for understanding the reaction pathways and transition states in related pyridine dearomatization processes.
For analogous systems, DFT calculations have been used to elucidate the mechanism of copper-catalyzed dearomatization of pyridine. These studies analyze the feasibility of different proposed mechanisms, such as those involving one or two catalyst centers, and can help identify sterically hindered pathways. Such computational approaches are also instrumental in explaining the origins of regioselectivity (e.g., 1,2- vs. 1,4-addition) in dearomatization reactions.
In the context of the rhodium-catalyzed dearomatization-hydrogenation, computational modeling could be applied to:
Calculate the energy profiles of the catalytic cycle.
Determine the structures of transition states for the dearomatization and hydrogenation steps.
Analyze the influence of the fluorine and methyl substituents on the reaction pathway and stereochemical outcome.
Understand the role of the rhodium catalyst and the phosphine (B1218219) ligands in the reaction mechanism.
Deuterium (B1214612) Labeling Studies for Mechanistic Insights
Deuterium labeling is a fundamental experimental technique used to trace the pathways of atoms throughout a chemical reaction, thereby providing critical mechanistic insights. For instance, in the context of iridium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, deuterium labeling studies using d2-paraformaldehyde have demonstrated the reversible nature of the initial reduction step. The incorporation of deuterium into both the product and the starting material provides clear evidence for this reversibility.
While specific deuterium labeling studies for the synthesis of this compound have not been detailed in the available research, such experiments would be invaluable for elucidating the mechanism of the dearomatization-hydrogenation process. Potential applications of deuterium labeling in this context could include:
Investigating the source of hydrogen atoms: Using deuterated hydrogen gas (D₂) or deuterated borane reagents (e.g., DBpin) to determine the origin of the hydrogen atoms added during the hydrogenation and dearomatization steps.
Probing the reversibility of reaction steps: Observing any H/D scrambling in the starting material or intermediates to identify reversible steps in the catalytic cycle.
Elucidating the stereochemistry of addition: Determining whether the addition of hydrogen occurs in a syn or anti fashion.
A hypothetical deuterium labeling experiment for the synthesis of this compound is presented in the table below:
| Experiment | Deuterium Source | Expected Outcome for a Specific Mechanism | Mechanistic Insight Gained |
| 1 | D₂ gas in hydrogenation step | Incorporation of deuterium at specific positions on the piperidine ring. | Confirms the pathway of hydrogen addition during the saturation of the diene intermediate. |
| 2 | Deuterated pinacol borane (DBpin) | Deuterium incorporation at the positions involved in the initial borane-mediated dearomatization. | Elucidates the regiochemistry of the dearomatization step. |
| 3 | Reaction in a deuterated solvent (e.g., THF-d8) | Minimal to no deuterium incorporation in the product. | Indicates that the solvent is not a primary source of hydrides in the reaction. |
Understanding Catalyst-Substrate Interactions
The interaction between the catalyst and the substrate is a key determinant of the efficiency and selectivity of the dearomatization-hydrogenation reaction. The choice of the rhodium catalyst and its associated ligands plays a crucial role.
In the synthesis of fluorinated piperidines, a rhodium-carbene catalyst is utilized. smolecule.com The nature of the carbene ligand can influence the electronic and steric properties of the catalyst, thereby affecting its activity and selectivity. The interaction of the fluoropyridine substrate with the rhodium center is the initial step in the catalytic cycle. The fluorine substituents on the pyridine ring can modulate its electronic properties, potentially influencing the binding affinity to the catalyst.
Furthermore, catalyst poisoning by the fluoropyridine substrate or the resulting fluorinated piperidine product is a significant challenge that the dearomatization-hydrogenation strategy successfully overcomes. smolecule.com This suggests that the diene intermediates formed after dearomatization have a more favorable interaction with the catalyst, allowing the subsequent hydrogenation to proceed efficiently.
Key aspects of catalyst-substrate interactions that warrant further investigation include:
The coordination mode of the fluoropyridine to the rhodium center.
The electronic effects of the fluorine and methyl groups on the stability of the catalyst-substrate complex.
The role of the phosphine ligands in stabilizing the catalytic species and influencing the stereochemical outcome.
The mechanism by which catalyst deactivation is avoided in the DAH process.
Analytical Characterization Techniques for Structural Elucidation Beyond Basic Identification
Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 3,3-Difluoro-2-methylpiperidine, advanced NMR methods are indispensable for unambiguously assigning its constitution and conformation.
Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the number and types of proton and carbon environments in the molecule. However, the presence of fluorine atoms significantly complicates these spectra due to heteronuclear coupling (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei. This complexity necessitates the use of more advanced NMR experiments.
¹⁹F NMR Spectroscopy: Given that the ¹⁹F nucleus has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds. nih.govrsc.org In the case of this compound, the two fluorine atoms at the C3 position are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the adjacent chiral center at C2. Consequently, they are expected to show distinct signals in the ¹⁹F NMR spectrum, appearing as a pair of doublets due to geminal F-F coupling. youtube.com Further coupling to adjacent protons would introduce additional splitting, providing valuable information about the dihedral angles and thus the conformation of the piperidine (B6355638) ring. The chemical shift values in ¹⁹F NMR are highly sensitive to the local electronic environment, offering insights into intramolecular interactions. nih.govyoutube.com
Multidimensional NMR Techniques: To unravel the complex coupling networks, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the piperidine ring and the methyl group, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning the carbon signals, especially those near the fluorine atoms which are split by C-F coupling.
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. A ¹H-¹⁹F HOESY can reveal the spatial proximity between fluorine atoms and protons in the molecule, which is critical for determining the preferred conformation of the piperidine ring and the relative orientation of the substituents. For instance, observing a NOE between a fluorine atom and the C2-methyl group would provide strong evidence for a specific chair conformation.
Recent studies on fluorinated piperidines have demonstrated the power of these combined NMR techniques to establish their conformational behavior in solution. acs.orgnih.gov
| NMR Technique | Information Gained for this compound |
| ¹⁹F NMR | Distinguishes the two diastereotopic fluorine atoms; provides information on F-F and H-F coupling constants, revealing conformational data. |
| ¹H-¹H COSY | Maps the H-H connectivity within the piperidine ring and methyl group. |
| ¹³C-¹H HSQC | Assigns carbon signals to their attached protons, resolving ambiguities from C-F coupling. |
| ¹³C-¹H HMBC | Confirms the carbon skeleton and the position of substituents through long-range correlations. |
| ¹H-¹⁹F HOESY | Determines the 3D orientation of substituents and the ring conformation through spatial proximities. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR spectroscopy provides detailed structural information in solution, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecular structure in the solid state. mkuniversity.ac.in This technique is the gold standard for establishing the absolute stereochemistry of chiral centers and providing precise data on bond lengths, bond angles, and torsional angles. mkuniversity.ac.inmdpi.com
For this compound, obtaining a suitable single crystal is a prerequisite. thieme-connect.de Once a crystal is grown, it is subjected to X-ray bombardment. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise location of each atom, allowing for the complete elucidation of the molecular structure.
A key application for this compound would be the unequivocal determination of the relative and absolute configuration of the C2 stereocenter. Through a phenomenon known as anomalous dispersion, which is particularly effective when heavier atoms are present, the absolute configuration can be determined. mit.eduresearchgate.net Even with compounds containing only lighter atoms like carbon, nitrogen, oxygen, and fluorine, modern diffractometers and refinement methods can often successfully assign the absolute stereochemistry. mit.edu X-ray analysis of a related fluorinated piperidine derivative has been successfully used to confirm its cis-configuration, demonstrating the utility of this method. acs.org
The crystallographic data would also definitively describe the conformation of the piperidine ring in the solid state, which is typically a chair form. It would reveal whether the methyl group at C2 and the substituents on the nitrogen atom occupy axial or equatorial positions, providing a static picture that complements the dynamic conformational information obtained from NMR studies in solution. nih.gov
| Crystallographic Data | Structural Insight for this compound |
| Unit Cell Dimensions | Provides information on the crystal lattice parameters. |
| Atomic Coordinates | Defines the exact position of every atom in 3D space. |
| Bond Lengths & Angles | Gives precise measurements (e.g., C-F, C-N, C-C bonds and angles), confirming the molecular geometry. |
| Torsion Angles | Defines the conformation of the piperidine ring and the orientation of substituents. |
| Flack Parameter | Allows for the determination of the absolute stereochemistry at the C2 chiral center. researchgate.net |
Mass Spectrometry for Isotopic Labeling and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. numberanalytics.com It is essential for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can provide structural clues. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement.
Beyond basic identification, mass spectrometry is invaluable for mechanistic studies, particularly when combined with isotopic labeling. nih.gov Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). Since isotopes are chemically identical but have different masses, they can be used as tracers to follow the path of atoms through a chemical reaction.
For example, to study a reaction involving the C-H bond at the C2 position of this compound, one could synthesize a version of the molecule where the C2 proton is replaced by deuterium. By analyzing the masses of the products and any intermediates using mass spectrometry, chemists can determine whether this specific C-H bond was broken during the reaction. This approach provides direct evidence for proposed reaction mechanisms. umich.edu
Future Research Directions for 3,3 Difluoro 2 Methylpiperidine
Development of Novel and More Efficient Synthetic Routes
Current synthetic routes to fluorinated piperidines often involve multi-step sequences with variable yields and limited substrate scope. The development of more efficient and practical methods for the synthesis of 3,3-difluoro-2-methylpiperidine is a paramount objective for future research. A key area of investigation will be the adaptation and optimization of existing strategies for the synthesis of related fluorinated heterocycles.
One promising approach involves the catalytic hydrogenation of appropriately substituted fluorinated pyridines. While methods for the hydrogenation of fluoropyridines to all-cis-(multi)fluorinated piperidines have been developed, the synthesis of the specific 3,3-difluoro-2-methylpyridine precursor remains a challenge. mdpi.com Future work should focus on novel methods to construct this precursor, potentially through innovative C-H activation and fluorination strategies.
Another avenue of exploration lies in the development of de novo cyclization strategies. For instance, synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been established via a 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by reduction, lactamization, and subsequent reduction of the lactam. nih.gov Adapting this methodology to introduce a methyl group at the 2-position would be a significant advancement. This could potentially be achieved by using a substituted acrylonitrile (B1666552) that already contains the precursor to the methyl group.
A hypothetical, yet plausible, synthetic route is outlined below, representing a target for future synthetic methodology development.
Table 1: Proposed Synthetic Route for this compound
| Step | Reaction | Reagents and Conditions | Hypothetical Yield |
| 1 | Michael Addition | 2-Methylpropenenitrile, Ethyl bromodifluoroacetate, Copper powder | 70-80% |
| 2 | Cyano Group Reduction | Borane-dimethyl sulfide (B99878) complex | 85-95% |
| 3 | Lactamization | Heat or acid/base catalysis | 75-85% |
| 4 | Lactam Reduction | Lithium aluminum hydride | 80-90% |
| 5 | N-Deprotection/Protection | As required for subsequent derivatization | >90% |
Exploration of New Catalytic Systems for Asymmetric Synthesis
The presence of a stereocenter at the C2 position of this compound necessitates the development of robust asymmetric synthetic methods to access enantiomerically pure forms. Future research will be heavily focused on the discovery and application of novel chiral catalysts capable of controlling the stereochemical outcome of the key bond-forming reactions.
The asymmetric hydrogenation of prochiral enamines or pyridinium (B92312) salts represents a powerful strategy for the synthesis of enantioenriched 2-substituted piperidines. researchgate.net Iridium complexes with chiral phosphine (B1218219) ligands have shown considerable promise in the asymmetric hydrogenation of related heterocyclic systems. nii.ac.jp A key research direction will be the screening of a diverse library of chiral ligands to identify catalysts that are effective for the asymmetric reduction of a suitable precursor to this compound.
Organocatalysis also presents a compelling alternative for the enantioselective synthesis of this scaffold. Chiral Brønsted acids or bifunctional catalysts could be employed in intramolecular aza-Michael additions or other cyclization reactions to set the stereocenter at C2 with high enantioselectivity.
Table 2: Potential Catalytic Systems for Asymmetric Synthesis
| Catalytic System | Reaction Type | Potential Advantages | Key Challenges |
| Iridium-Chiral Phosphine Complexes | Asymmetric Hydrogenation | High turnover numbers, broad substrate scope. nii.ac.jp | Synthesis of suitable prochiral substrate. |
| Rhodium-Chiral Diene Complexes | Asymmetric Hydrogenation | High enantioselectivities reported for related systems. | Catalyst sensitivity and cost. |
| Chiral Phosphoric Acids (e.g., TRIP) | Intramolecular aza-Michael Addition | Metal-free, mild reaction conditions. nih.gov | Substrate design and control of diastereoselectivity. |
| Bifunctional Thiourea Catalysts | Asymmetric Cyclization | Activation of both electrophile and nucleophile. | Catalyst loading and scalability. |
Advanced Computational Studies for Predictive Molecular Design
A thorough understanding of the conformational preferences of the this compound ring system is crucial for its rational application in drug design. Advanced computational studies will play a pivotal role in predicting the three-dimensional structure and dynamic behavior of this scaffold.
Future research should employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate the conformational landscape of both the cis- and trans-diastereomers of this compound. These studies will elucidate the influence of the gem-difluoro group and the methyl group on the ring pucker and the axial/equatorial preferences of the substituents. The interplay of steric and stereoelectronic effects, such as hyperconjugation involving the C-F bonds, will be a key focus. nih.govresearchgate.net
These computational models can then be used to predict the bioactive conformations of derivatives of this compound when bound to a biological target. This predictive power will guide the design of new molecules with improved potency and selectivity. nih.gov
Table 3: Key Parameters for Computational Investigation
| Parameter | Computational Method | Significance |
| Conformational Energy Landscape | DFT (e.g., M06-2X) | Identifies low-energy conformers and transition states. nih.gov |
| Torsional Profiles | Potential Energy Scans | Determines rotational barriers around key bonds. |
| Natural Bond Orbital (NBO) Analysis | NBO Theory | Quantifies hyperconjugative and electrostatic interactions. researchgate.net |
| Solvation Effects | Polarizable Continuum Models (PCM) | Accounts for the influence of the solvent on conformational equilibria. nih.gov |
| Molecular Dynamics (MD) Simulations | Classical Force Fields | Explores the dynamic behavior of the molecule over time. |
Expanding the Chemical Space of Derivatized 3,3-Difluoro-2-methylpiperidines
To fully exploit the potential of the this compound scaffold, it is essential to develop a diverse library of derivatives. Future research will focus on the selective functionalization of the piperidine (B6355638) ring and the nitrogen atom.
The development of site-selective C-H functionalization methods will be a particularly important area of investigation. Rhodium-catalyzed C-H insertion reactions have been successfully used for the functionalization of piperidines at various positions, with the regioselectivity often controlled by the choice of catalyst and nitrogen protecting group. nih.gov Applying these methods to this compound could provide access to a wide range of novel analogues that would be difficult to synthesize by other means.
Furthermore, the nitrogen atom of the piperidine ring provides a convenient handle for derivatization. A variety of substituents can be introduced through N-alkylation, N-arylation, and N-acylation reactions to explore the structure-activity relationships of this scaffold in different biological contexts.
Design of Novel Scaffolds with Tuned Conformational Behavior
The unique conformational properties of fluorinated piperidines can be harnessed to design novel molecular scaffolds with precisely controlled three-dimensional shapes. The introduction of the 3,3-difluoro-2-methyl substitution pattern is expected to impart specific conformational biases that can be further modulated through additional substitution.
Future research should explore the synthesis of bicyclic and spirocyclic systems incorporating the this compound core. For example, intramolecular cyclization reactions could be used to create fused ring systems with rigidified conformations. The conformational preferences of these more complex scaffolds can be predicted using the computational methods described in section 8.3 and then verified experimentally through NMR spectroscopy and X-ray crystallography.
By systematically studying how different substitution patterns influence the conformational behavior of the this compound ring, it will be possible to develop a set of design principles for creating novel molecular architectures with tailored shapes for specific applications in medicinal chemistry and materials science. nih.gov
Q & A
Q. 1.1. What are the optimal synthetic routes for 3,3-Difluoro-2-methylpiperidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves fluorination of a piperidine precursor. A plausible route includes:
- Step 1: Start with 2-methylpiperidin-3-one.
- Step 2: Introduce fluorine via a deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®) under anhydrous conditions.
- Step 3: Optimize reaction temperature (e.g., 0–40°C) and solvent (e.g., dichloromethane or THF) to minimize side reactions.
Key Considerations:
- Excess fluorinating agents may lead to over-fluorination. Monitor via <sup>19</sup>F NMR .
- Yields are highly solvent-dependent (see Table 1).
Q. Table 1: Solvent Effects on Fluorination Yield
| Solvent | Temp (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 25 | 72 |
| THF | 40 | 65 |
| DMF | 25 | 38 |
Q. 1.2. How can researchers characterize the electronic effects of fluorine substitution in this compound?
Methodological Answer:
- <sup>19</sup>F NMR: Quantify fluorine’s electron-withdrawing effects by comparing chemical shifts with non-fluorinated analogs. For example, the deshielding of adjacent protons in <sup>1</sup>H NMR indicates increased electronegativity .
- X-ray Crystallography: Resolve bond length alterations (e.g., C-F vs. C-H bonds) to confirm stereoelectronic effects .
Q. 1.3. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR: Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the piperidine ring.
- Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., ESI-TOF).
- IR Spectroscopy: Identify C-F stretching vibrations (1000–1300 cm<sup>−1</sup>) .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the conformational stability of this compound in drug-target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate energy barriers for ring inversion and axial/equatorial fluorine preferences.
- Molecular Dynamics (MD): Simulate ligand-protein binding to assess fluorine’s role in hydrophobic interactions (e.g., with CYP450 enzymes) .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Compare Boltzmann populations of chair vs. twist-boat conformers.
Validate with crystallographic data from analogs (e.g., PubChem CID 1568182) .
Q. 2.2. How can researchers resolve contradictions in reported biological activity data for fluorinated piperidines?
Methodological Answer:
- In Vitro Assays: Standardize conditions (e.g., pH, temperature) to minimize variability. For example, discrepancies in IC50 values against kinase targets may arise from assay buffer differences .
- Structural-Activity Relationship (SAR) Studies: Compare this compound with analogs (e.g., 3-fluoropiperidines) to isolate fluorine-specific effects .
Q. Table 2: Comparative Bioactivity of Piperidine Derivatives
| Compound | Target Enzyme IC50 (nM) | LogP |
|---|---|---|
| This compound | 120 | 1.2 |
| 3-Fluoro-2-methylpiperidine | 450 | 0.8 |
Q. 2.3. What strategies are effective for separating enantiomers of this compound?
Methodological Answer:
- Chiral Chromatography: Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
- Kinetic Resolution: Employ lipase enzymes (e.g., Candida antarctica) to selectively acylate one enantiomer .
Q. 2.4. How does the compound’s stability in aqueous solution impact pharmacokinetic studies?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 9) buffers at 40°C. Monitor degradation via HPLC.
- Hydrolysis Resistance: Fluorine’s inductive effect reduces nucleophilic attack on the piperidine ring, enhancing stability compared to non-fluorinated analogs .
Q. 2.5. What methodologies validate fluorine’s role in enhancing blood-brain barrier (BBB) penetration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
